rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide
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Overview
Description
The compound rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide is a synthetic organic molecule with interesting chemical properties and potential applications in various fields. This compound falls within a family of spiro compounds, characterized by a unique three-dimensional structure where two rings are connected through one common atom. Its molecular structure provides distinctive chemical and biological behaviors that have attracted significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide typically involves multi-step organic reactions, often starting from simpler cyclic ketones and amines. Key steps include:
Cyclization: : A cyclopentanone derivative reacts with an appropriate amine to form a spiro compound.
Acetylation: : The spiro intermediate undergoes acetylation using acetyl chloride or acetic anhydride.
Dimethylation: : Introduction of N,N-dimethyl groups through the reaction with a methylating agent like iodomethane.
Industrial Production Methods
Industrial-scale production might utilize continuous flow chemistry for higher efficiency and yield. The reaction conditions need to be optimized for temperature, pressure, and catalysts to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like potassium permanganate, potentially leading to the formation of carboxylic acids or ketones.
Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: : Substitutes hydrogen atoms under specific conditions, facilitating further functionalization.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halogens (bromine, chlorine), organometallic reagents (Grignard reagents)
Major Products
From Oxidation: : Carboxylic acids, ketones
From Reduction: : Alcohols
From Substitution: : Various functionalized derivatives depending on the substituent introduced
Scientific Research Applications
The applications of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide span multiple scientific domains:
Chemistry: : Utilized in organic synthesis as an intermediate for complex molecules.
Biology: : Investigated for its bioactive properties, including potential enzyme inhibition.
Medicine: : Explored for therapeutic uses, particularly in drug development targeting neurological disorders.
Industry: : Employed in the manufacture of specialized polymers and materials due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, leading to modulation of biological pathways. It may act on:
Enzymatic Pathways: : Inhibiting or activating enzymes.
Receptor Binding: : Interacting with cellular receptors to alter cell signaling.
Comparison with Similar Compounds
Compared to other spiro compounds, rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide exhibits unique properties due to its specific functional groups and spatial configuration.
Similar Compounds
Spiro[cyclopentane] derivatives: : Share the spirocyclic core but differ in functional groups.
N-Substituted Piperidines: : Similar nitrogen-based structures with varying substituents.
Hexahydrospiro Compounds: : Analogous hydrogenated spiro compounds with different cyclic attachments.
This compound's unique combination of structural features and functional groups set it apart, making it a subject of keen interest in various fields of research.
Properties
IUPAC Name |
(3aS,6aS)-2-acetyl-N,N-dimethylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(20)19-10-13-15(6-8-17-9-7-15)4-5-16(13,11-19)14(21)18(2)3/h13,17H,4-11H2,1-3H3/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBVFXVAXSFZTF-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2C3(CCC2(C1)C(=O)N(C)C)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2[C@](C1)(CCC23CCNCC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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